molecular formula C13H11F3O B14610721 {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-45-0

{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene

Cat. No.: B14610721
CAS No.: 60512-45-0
M. Wt: 240.22 g/mol
InChI Key: XEDLVLSOKLQPCG-UHFFFAOYSA-N
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Description

{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene: is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a cyclopropyl ring, which is further connected to an ethynyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves multiple steps, starting with the preparation of the trifluoroethoxycyclopropane intermediate. This intermediate is then subjected to ethynylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include trifluoroethanol, cyclopropyl bromide, and ethynyl lithium.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or cyclopropyl ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene is used as a building block for the synthesis of more complex molecules

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases or conditions.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy group and cyclopropyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The ethynyl group may also participate in covalent bonding or other interactions, further enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene
  • Benzene, [[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]-

Comparison: Compared to similar compounds, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene stands out due to its unique combination of functional groups. The trifluoroethoxy group imparts increased stability and reactivity, while the cyclopropyl ring enhances its binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60512-45-0

Molecular Formula

C13H11F3O

Molecular Weight

240.22 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynylbenzene

InChI

InChI=1S/C13H11F3O/c14-13(15,16)10-17-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-5H,8-10H2

InChI Key

XEDLVLSOKLQPCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#CC2=CC=CC=C2)OCC(F)(F)F

Origin of Product

United States

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